Bienvenue dans la boutique en ligne BenchChem!

Manumycin E

Ras farnesyltransferase inhibition p21 Ras processing antitumor mechanism

Choose Manumycin E for Ras signaling studies requiring moderate, titratable farnesyltransferase inhibition (IC50 120 µM) without confounding TrxR-1 off-target effects—unlike Manumycin A (TrxR-1 IC50 272 nM). Its Gram-positive-specific antibacterial spectrum with no antifungal activity ensures clean mechanistic data. Isolated from Streptomyces sp. WB-8376, this high-purity polyketide standard is essential for SAR and probe studies. Limited commercial availability; secure your lot now.

Molecular Formula C30H34N2O7
Molecular Weight 534.6 g/mol
CAS No. 156250-43-0
Cat. No. B138918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManumycin E
CAS156250-43-0
Synonymsmanumycin E
Molecular FormulaC30H34N2O7
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
InChIInChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+
InChIKeyVVOBNOKKAUOIJN-OFFYCFQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manumycin E (CAS 156250-43-0): A Structurally Distinct Polyketide Antibiotic from Streptomyces sp. for Antimicrobial and Antitumor Research Applications


Manumycin E (CAS 156250-43-0; molecular formula C30H34N2O7; molecular weight 534.6 g/mol) is a polyketide antibiotic belonging to the manumycin-group of secondary metabolites, isolated from the fermentation broth of Streptomyces sp. strain WB-8376 [1]. First characterized and reported in 1994 alongside manumycins F and G, the compound features a distinctive structural architecture consisting of two linear polyketide chains attached to a central mC7N unit, with an epoxycyclohexenone moiety and an (all-E) configuration across its conjugated triene and diene systems [2]. Manumycin E exhibits activity against Gram-positive bacteria and demonstrates moderate inhibitory effects on the farnesylation of p21 Ras protein, positioning it as a tool compound for investigating Ras-mediated signaling pathways and antibacterial mechanisms [1].

Why Manumycin E Cannot Be Substituted with Manumycin A or Other Class Members in Targeted Antimicrobial and Ras-Focused Research


Substituting Manumycin E with manumycin A or other closely related manumycin-group antibiotics introduces significant and scientifically consequential variability in target engagement, antimicrobial spectrum, and cellular potency. The manumycin family, comprising over 23 characterized secondary metabolites, exhibits substantial structural divergence in the side-chain composition that governs biological activity [1]. Manumycin E (C30H34N2O7; MW 534.6) differs fundamentally from manumycin A (C31H38N2O7; MW 550.65) in both molecular formula and the specific architecture of the "upper" polyketide chain, which determines target affinity and biological selectivity [2]. Critically, manumycin A is a potent inhibitor of thioredoxin reductase-1 (TrxR-1) with an IC50 of 272 nM [1], while Manumycin E lacks documented TrxR-1 inhibitory activity. Furthermore, manumycin A exhibits antifungal activity and broad Gram-negative antibacterial effects, whereas Manumycin E demonstrates a restricted antimicrobial spectrum limited to Gram-positive bacteria and Escherichia coli with no activity against fungi or other Gram-negative organisms [3]. These divergent selectivity profiles preclude the use of any single manumycin compound as a generic representative of the entire class.

Quantitative Comparative Evidence: Manumycin E vs. Closest Structural Analogs in Key Performance Dimensions


Ras p21 Farnesylation Inhibition: Manumycin E Exhibits IC50 = 120 μM vs. Manumycin D (IC50 = 92.5 μM) and Manumycin C (IC50 = 100 μM)

Manumycin E demonstrates an IC50 value of 120 μM for inhibiting the farnesylation of Ras protein p21 in a standardized enzyme inhibition assay system [1]. Under identical experimental conditions within the same patent disclosure, Manumycin C exhibited an IC50 of 100 μM, and Manumycin D exhibited an IC50 of 92.5 μM [1]. This establishes a clear potency hierarchy among the three co-disclosed manumycin compounds: Manumycin D > Manumycin C > Manumycin E in terms of Ras farnesylation inhibitory activity.

Ras farnesyltransferase inhibition p21 Ras processing antitumor mechanism

Antibacterial Spectrum Specificity: Manumycin E Activity Limited to Gram-Positive Bacteria and E. coli vs. Manumycin A's Broader Spectrum Including Antifungal Activity

Manumycin E exhibits a restricted antimicrobial spectrum: it is active against Gram-positive bacteria and demonstrates activity specifically against Escherichia coli, but shows very weak or no activity against other Gram-negative bacteria and has no effect on fungi [1]. This narrow-spectrum activity profile is supported by multiple independent vendor datasheets and the original isolation literature [2][3]. In contrast, manumycin A (CAS 52665-74-4) is reported to exhibit biological activity against both Gram-positive bacteria and fungi [4], indicating a broader antimicrobial range.

antibacterial selectivity Gram-positive bacteria antimicrobial spectrum

Human Colorectal Cancer Cell Cytotoxicity: Manumycin E IC50 = 15.6 μg/mL in HCT-116 vs. Manumycin A's Potency of 8.8 μM (~4.8 μg/mL) for 50% Cell Viability Reduction

Manumycin E exhibits weak cytotoxic activity against the human colon tumor cell line HCT-116, with a reported IC50 value of 15.6 μg/mL (approximately 29.2 μM based on MW 534.6) [1][2]. For cross-reference, manumycin A requires approximately 8.8 μM (~4.8 μg/mL based on MW 550.65) to achieve a 50% reduction in cell viability across various cancer cell types [3]. This indicates that Manumycin E is approximately 3- to 6-fold less cytotoxic than manumycin A in cellular assays.

cytotoxicity HCT-116 colorectal cancer antitumor activity

Thioredoxin Reductase-1 (TrxR-1) Inhibition: Manumycin A IC50 = 272 nM vs. Manumycin E No Reported TrxR-1 Activity

Manumycin A is a documented potent inhibitor of mammalian thioredoxin reductase-1 (TrxR-1), with a reported IC50 value of 272 nM under preincubation conditions . TrxR-1 inhibition by manumycin A has been linked to its anticancer activity through induction of oxidative stress and autophagy via LC3 modulation . In contrast, comprehensive literature review reveals no reported data indicating that Manumycin E possesses TrxR-1 inhibitory activity [1]. This functional divergence is attributed to the distinct structural features in the upper polyketide chain of Manumycin E compared to manumycin A.

thioredoxin reductase TrxR-1 inhibition redox biology

Recommended Research Applications for Manumycin E (CAS 156250-43-0) Based on Comparative Evidence


Selective Ras Farnesylation Inhibition with Intermediate Potency for Signal Transduction Studies

Manumycin E is appropriate for Ras-mediated signal transduction studies where moderate farnesyltransferase inhibition is desired. With an IC50 of 120 μM against p21 Ras farnesylation, it provides a less potent alternative to Manumycin D (IC50 = 92.5 μM) and Manumycin C (IC50 = 100 μM) [1], enabling dose-response analyses across a wider dynamic range and reducing the risk of complete pathway shutdown at lower concentrations.

Gram-Positive Selective Antibacterial Screening with E. coli Inclusion and Fungal Exclusion

Manumycin E is ideally suited for antimicrobial screening programs requiring activity specifically against Gram-positive bacteria and Escherichia coli, with the distinct advantage of lacking antifungal activity that would confound mixed-culture or microbiome studies [2][3]. This restricted spectrum contrasts with manumycin A, which exhibits both antibacterial and antifungal effects, making Manumycin E the cleaner probe for Gram-positive-specific mechanism investigations.

Ras Pathway Mechanistic Studies Requiring TrxR-1-Independent Pharmacological Profiling

For experiments designed to isolate Ras farnesylation inhibition from thioredoxin reductase-mediated redox effects, Manumycin E is the preferred choice over manumycin A. Manumycin A potently inhibits TrxR-1 (IC50 = 272 nM) and induces autophagy through LC3 modulation , introducing confounding variables in Ras-focused studies. Manumycin E, with no reported TrxR-1 activity [4], provides a more pharmacologically specific tool for Ras pathway interrogation.

Structure-Activity Relationship (SAR) Studies of Manumycin-Class Antibiotics

Manumycin E, characterized by its C30H34N2O7 formula and 7-isopropyl substitution in the upper polyketide chain [5], serves as a key reference compound for SAR investigations within the manumycin family. The 1.2- to 1.3-fold potency differential in Ras farnesylation inhibition relative to Manumycin C and D provides quantitative benchmarks for understanding how side-chain modifications influence target engagement [1].

Quote Request

Request a Quote for Manumycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.